1-[Hydroxy(phenyl)methyl]cyclopentanol
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Overview
Description
1-(Hydroxy-phenyl-methyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by a cyclopentane ring substituted with a hydroxy-phenyl-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxy-phenyl-methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-(hydroxy-phenyl-methyl)cyclopentan-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxy-phenyl-methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(Hydroxy-phenyl-methyl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(hydroxy-phenyl-methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(Hydroxy-phenyl-methyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-(Hydroxy-phenyl-methyl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring.
1-(Hydroxy-phenyl-methyl)cycloheptan-1-ol: Similar structure but with a cycloheptane ring.
Uniqueness
1-(Hydroxy-phenyl-methyl)cyclopentan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
4176-76-5 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[hydroxy(phenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-11(10-6-2-1-3-7-10)12(14)8-4-5-9-12/h1-3,6-7,11,13-14H,4-5,8-9H2 |
InChI Key |
VIZSMSDSGZGXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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